SERT Inhibition Potency: 2-Chlorophenyl vs. Unsubstituted Phenyl Analogs
The patent family WO2019062662 demonstrates that compounds bearing a 2-chlorophenyl urea substituent on the piperazine carboxamide scaffold consistently achieve sub-100 nM inhibition at the human serotonin transporter (SERT), whereas the corresponding unsubstituted phenyl analog (4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide, CAS 941990-83-6) exhibits substantially weaker SERT affinity (IC50 > 500 nM) [1]. This differential is attributed to a halogen-bonding interaction between the ortho-chloro atom and a hydrophobic pocket in the SERT binding site [1]. Direct head-to-head SERT IC50 values for the target compound are not publicly disclosed in primary peer-reviewed literature; the comparison is based on class-level SAR trends and disclosed patent examples [1].
| Evidence Dimension | In vitro SERT inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred sub-100 nM based on patent SAR trend |
| Comparator Or Baseline | 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide (CAS 941990-83-6): IC50 > 500 nM |
| Quantified Difference | Estimated >5-fold improvement in potency |
| Conditions | Human SERT binding assay; exact conditions proprietary to patent examples |
Why This Matters
For research programs targeting serotonin reuptake, the 2-chlorophenyl variant is predicted to provide substantially greater SERT engagement at equivalent concentrations, enabling lower dosing in preclinical models and reducing the likelihood of off-target effects driven by high compound exposure.
- [1] WO2019062662A1 – Substituted pyrimidine piperazine compound and use thereof. World Intellectual Property Organization, published 2019-04-04. View Source
